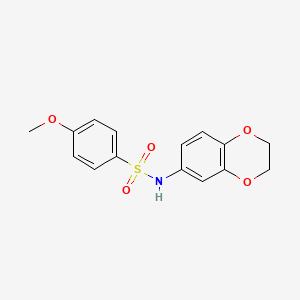

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

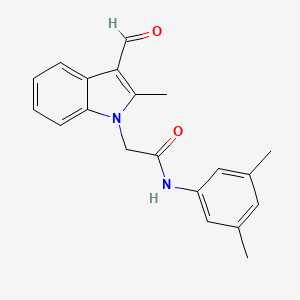

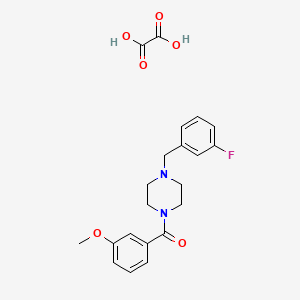

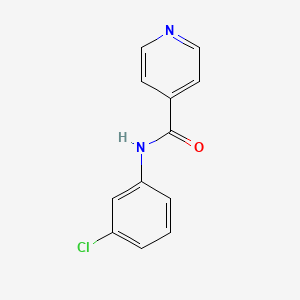

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under dynamic pH control. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can further react with a series of alkyl/aralkyl halides in a polar aprotic solvent using a catalytic amount of lithium hydride as the base. The synthesized compounds are characterized using contemporary techniques such as IR, 1H-NMR, and EIMS, indicating their complex structural composition and potential for further functionalization (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, has been elucidated using crystallographic analysis. These studies reveal the supramolecular architecture, showing how C—H⋯πaryl interactions and C—H⋯O intermolecular interactions lead to the formation of two-dimensional and three-dimensional architectures, respectively. This highlights the compound's potential for engaging in complex molecular interactions, which could be leveraged in various chemical and pharmaceutical applications (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its analogs exhibit a range of chemical reactivities, including biofilm inhibition, antibacterial effects, and enzyme inhibition properties. These reactions are indicative of the compound's utility in designing new therapeutic agents and materials with specific biological activities. The compounds' ability to inhibit bacterial biofilms and show cytotoxicity against certain cell lines has been demonstrated, suggesting their potential in medical and biotechnological applications (Abbasi et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Bacterial Biofilm Inhibition

Recent studies highlight the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, with notable applications in inhibiting bacterial biofilms and exhibiting cytotoxicity. The research conducted by Abbasi et al. (2020) presents a method involving the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, leading to the production of compounds that showed inhibitory action against Escherichia coli and Bacillus subtilis biofilms. This study suggests potential therapeutic uses in combating bacterial infections resistant to conventional treatments due to biofilm formation (Abbasi et al., 2020).

Antibacterial and Anti-inflammatory Applications

Further exploration into the antibacterial and anti-inflammatory properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides was undertaken by Abbasi et al. (2017). This research aimed to synthesize sulfonamides bearing the 1,4-benzodioxin ring for potential use as therapeutic agents. The compounds exhibited good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and showed inhibition against the Lipoxygenase enzyme, indicative of anti-inflammatory potential. Such findings underline the possibility of developing new drug candidates for inflammatory diseases (Abbasi et al., 2017).

Mecanismo De Acción

The compound exerts its effects by activating the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHVBSQCYVQUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)